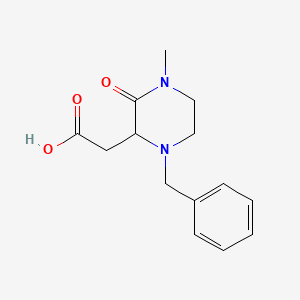

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid

Description

Properties

IUPAC Name |

2-(1-benzyl-4-methyl-3-oxopiperazin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-15-7-8-16(10-11-5-3-2-4-6-11)12(14(15)19)9-13(17)18/h2-6,12H,7-10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHJJLTYQXBIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1=O)CC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Piperazine Core and Substitution

- Starting from a suitably substituted piperazine precursor, the benzyl group is introduced by alkylation using benzyl bromide or benzyl chloride under basic conditions (e.g., with potassium carbonate in acetonitrile) to yield N-benzyl-piperazine intermediates.

- Methylation at the 4-position can be achieved by selective alkylation or via precursor design.

Attachment of the Acetic Acid Side Chain

- The acetic acid moiety is introduced by reaction of the piperazine nitrogen with chloroacetyl chloride or acetoxy acetyl chloride in the presence of a base such as triethylamine, typically in methylene chloride solvent at ambient temperature.

- Coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and bases such as dimethylaminopyridine (DMAP) are employed for amide bond formation when attaching glycine derivatives or similar acetic acid equivalents.

Reduction and Functional Group Interconversions

- Reduction steps using lithium aluminum hydride (LiAlH4) in aprotic solvents such as tetrahydrofuran at low temperatures (0°C to reflux) are used to reduce intermediates selectively without affecting other sensitive groups.

- Reaction times vary from 10 minutes to several hours depending on the step and scale.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Benzylation | Benzyl bromide, K2CO3 | Acetonitrile (ACN) | Ambient | 24 hours | Stirred suspension |

| Oxidation to 3-oxo | Trifluoroacetic acid, sodium triacetoxyborohydride | Methylene chloride | Room temperature | 1-4 hours | Polar aprotic solvent preferred |

| Acetic acid side chain attachment | Chloroacetyl chloride, triethylamine | Methylene chloride | Ambient | 15 min - 3 hours | Base scavenges HCl |

| Reduction | Lithium aluminum hydride | Tetrahydrofuran | 0°C to reflux | 10 min - 2 hours | Careful quenching post-reaction |

| Coupling (amide formation) | EDC, DMAP, N-(t-butoxycarbonyl)glycine | Methylene chloride | Ambient | 4 - 18 hours | Controlled addition for selectivity |

- The use of polar aprotic solvents such as methylene chloride and dimethylformamide is critical for reaction efficiency and selectivity in alkylation and coupling steps.

- Bases such as triethylamine and sodium hydride facilitate deprotonation and nucleophilic substitution reactions with minimal side reactions.

- Reduction with lithium aluminum hydride is effective in converting keto intermediates to alcohols or amines without over-reduction when temperature and time are controlled.

- The sequence of reactions is optimized to minimize impurities such as isomeric piperazines or over-alkylated products, ensuring high purity of the target compound.

- Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm reaction completion and product identity.

The preparation of this compound involves a multi-step synthetic route combining selective alkylation, oxidation, acylation, and reduction reactions. The use of polar aprotic solvents, carefully chosen bases, and reducing agents under controlled conditions ensures high yield and purity. The methodologies are well-documented in patent literature and supported by experimental data from related piperazine derivative syntheses. These methods provide a robust framework for the preparation of this compound for further pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, sodium hydride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for central nervous system disorders.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid would depend on its specific biological activity. Generally, piperazine derivatives can interact with various molecular targets, such as neurotransmitter receptors, enzymes, or ion channels. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substitutions

[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid

- Structure : Differs by a fluorine substitution at the para position of the benzyl group.

- Molecular Formula : C₁₃H₁₅FN₂O₃; Molar Mass : 266.27 g/mol .

- Key Differences: The electronegative fluorine atom enhances metabolic stability and may influence receptor binding affinity via electronic effects. Higher molecular weight compared to the target compound (266.27 vs. Storage: Stable at room temperature, similar to the parent compound .

[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic Acid

- Structure : Features a methyl group at the benzyl para position instead of hydrogen.

- Key Differences: Increased hydrophobicity due to the methyl group, which may improve membrane permeability.

2-(4-Methyl-3-oxo-1-propyl-2-piperazinyl)-acetic Acid

- Structure : Replaces the benzyl group with a propyl chain.

- Molecular Formula : C₁₀H₁₈N₂O₃; Molar Mass : 214.26 g/mol .

- Purity: ≥95%, indicating robust synthetic protocols .

Benzyl 2-(1-ethyl-3-oxo-2-piperazinyl)acetate

- Structure : Ester derivative with an ethyl group at position 1.

- Key Differences :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~250 | Benzyl, methyl, 3-oxo, acetic acid | Moderate in polar solvents | ~1.5 |

| [1-(4-Fluorobenzyl)-...]acetic Acid | 266.27 | 4-Fluorobenzyl | Low to moderate | ~2.0 |

| 2-(4-Methyl-3-oxo-1-propyl-...)acetic Acid | 214.26 | Propyl | Higher aqueous solubility | ~0.8 |

Biological Activity

2-(1-Benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring substituted with a benzyl group and a ketone functionality, which is critical for its biological activity.

Anti-Cancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown a dose-dependent decrease in cell viability in prostate cancer cell lines (PC3 and DU145). The half-maximal inhibitory concentration (IC50) values suggest that this compound may be more effective against certain cancer types compared to established chemotherapeutics .

Anti-Inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In studies involving lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound demonstrated a significant reduction in nitric oxide production, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Neuroprotective Properties

In the context of neuroprotection, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. In models of neurodegenerative diseases, such as Alzheimer's disease, it exhibited protective effects by reducing oxidative damage and modulating apoptotic pathways . The ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound inhibits enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators.

- Antioxidant Activity : It scavenges free radicals and enhances the cellular antioxidant defense system.

- Cell Cycle Regulation : The compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A series of case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Prostate Cancer : A study involving PC3 cells treated with varying concentrations of the compound over 72 hours showed significant apoptosis induction compared to control groups.

- Inflammation Model : In an LPS-induced inflammation model, treatment with the compound significantly reduced inflammatory markers and improved survival rates in treated animals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzyl-4-methyl-3-oxo-2-piperazinyl)-acetic acid, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via peptide coupling strategies using reagents like HOBt (3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazin-4(3H)-one) and EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) in dry DMF at 40°C. Post-reaction workup involves extraction with ethyl acetate, sequential washing with HCl, NaHCO₃, and NaCl solutions, followed by drying with Na₂SO₄ and solvent evaporation .

- Optimization : Yield improvements may involve stoichiometric adjustments (e.g., excess HOBt to prevent racemization) or solvent polarity tuning. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, as demonstrated in ICReDD’s workflow .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use HPLC with UV detection (λ = 210–254 nm) for purity assessment. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For example, the molecular ion peak at m/z 248.28 (C₁₃H₁₆N₂O₃) should align with theoretical values . Cross-reference spectral data with databases like NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. What computational tools are suitable for predicting the reactivity or binding interactions of this piperazine derivative?

- Methodology : Density Functional Theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina, Schrödinger Suite) may assess interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s acetic acid moiety for hydrogen-bonding simulations .

Q. How can contradictory data on the compound’s solubility or stability be resolved?

- Methodology :

- Solubility : Perform phase-solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–10). Use dynamic light scattering (DLS) to detect aggregation.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolyzed piperazine rings) and adjust storage conditions (e.g., inert atmosphere, desiccants) .

Q. What strategies are effective for modifying the benzyl or methyl groups to enhance bioactivity?

- Methodology :

- Synthetic diversification : Introduce halogen substituents (e.g., -F, -Cl) on the benzyl ring via Friedel-Crafts alkylation or Suzuki coupling.

- Structure-activity relationship (SAR) : Compare IC₅₀ values of derivatives in enzyme inhibition assays (e.g., kinase or protease targets). Use multivariate regression to correlate substituent electronic effects (Hammett σ values) with activity .

Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?

- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Isotopic labeling (e.g., ¹³C-acetic acid moiety) can track metabolic transformations. Compare results with in silico predictions (e.g., MetaCore or SwissADME) .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (variable slope, four parameters). Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. How should researchers address low reproducibility in synthetic protocols?

- Methodology :

- Controlled variables : Document solvent batch, humidity, and catalyst purity (e.g., Pd/C activity in hydrogenation steps).

- Quality-by-design (QbD) : Use factorial design (e.g., 2³ experiments) to identify critical process parameters (e.g., temperature, reaction time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.